molecular formula C10H19NO2 B13327204 (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid

(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid

Cat. No.: B13327204
M. Wt: 185.26 g/mol
InChI Key: YIJIYIFOIBRKDM-AMDVSUOASA-N
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Description

(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid: is an organic compound with a unique structure that includes an amino group, a propanoic acid moiety, and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The amino group and the propanoic acid moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The 4-methylcyclohexyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

  • (3R)-3-Amino-3-(4-ethylcyclohexyl)propanoic acid
  • (3R)-3-Amino-3-(4-methylcyclohexyl)butanoic acid
  • (3R)-3-Amino-3-(4-methylcyclohexyl)pentanoic acid

Comparison: Compared to similar compounds, (3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1

InChI Key

YIJIYIFOIBRKDM-AMDVSUOASA-N

Isomeric SMILES

CC1CCC(CC1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1CCC(CC1)C(CC(=O)O)N

Origin of Product

United States

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